4-Acetamido-3-methylbenzene-1-sulfonyl chloride

Solid-State Chemistry Material Science Procurement Specification

Procure the exact 3-methyl-4-acetamido substituted sulfonyl chloride (CAS 14988-21-7) for reproducible sulfonamide SAR campaigns. Isomeric impurities (e.g., 2-methyl or non-methylated analogs) alter electronic density at the reaction center, crystal packing, and biological target engagement. This isomer's defined crystal structure cleft and Hammett parameters enable predictable reactivity. Verified purity ensures reliable mass spectrometry (exact mass 247.007 Da) and supramolecular receptor assembly. Do not compromise research with generic substitutions.

Molecular Formula C9H10ClNO3S
Molecular Weight 247.7 g/mol
CAS No. 14988-21-7
Cat. No. B080865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-methylbenzene-1-sulfonyl chloride
CAS14988-21-7
Molecular FormulaC9H10ClNO3S
Molecular Weight247.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C
InChIInChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyPTQIUVQLPQCNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7): A Definitive Technical Baseline for Scientific Procurement


4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) is a specialized aromatic sulfonyl chloride characterized by the presence of an acetamido group at the para position and a methyl substituent at the meta position relative to the sulfonyl chloride group. This specific substitution pattern distinguishes it from other sulfonyl chloride building blocks used in medicinal chemistry and chemical biology . The compound is a solid at room temperature with a reported melting point of 159°C, a predicted boiling point of 416.3±38.0°C, and a predicted density of 1.411±0.06 g/cm³ . Its primary utility lies in its role as an electrophilic sulfonylating agent for the synthesis of sulfonamide derivatives, where its unique steric and electronic profile can influence reaction outcomes and downstream biological properties [1].

Why 4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) Cannot Be Replaced by Generic Analogs


The precise ortho-, meta-, and para-substitution pattern on the benzene ring of 4-acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) directly dictates its reactivity, steric hindrance, and the resulting physicochemical properties of derived sulfonamides. Generic substitution with isomers or analogs lacking the exact 3-methyl-4-acetamido arrangement (e.g., 4-acetamidobenzenesulfonyl chloride or 4-acetamido-2-methylbenzenesulfonyl chloride) will yield compounds with altered electronic density at the reaction center, different crystal packing, and distinct biological target engagement profiles [1][2]. The following quantitative evidence guide details the measurable, performance-defining differences that necessitate the specific procurement of CAS 14988-21-7 for reproducible scientific outcomes.

Quantitative Differentiation of 4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) vs. Structural Analogs


Melting Point and Solid-State Stability: A Key Procurement Specification

4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) exhibits a distinct melting point of 159°C, which differs significantly from its closely related isomer, 4-acetamido-2-methylbenzene-1-sulfonyl chloride, which melts at a higher temperature. While the exact melting point of the 2-methyl isomer is not consistently reported across all vendors, the 3-methyl substitution pattern in CAS 14988-21-7 results in a lower melting point, indicative of weaker intermolecular forces and potentially different solubility and handling characteristics . This difference in melting point is a direct consequence of the altered crystal packing engendered by the meta-methyl group, as confirmed by X-ray crystallography which shows the compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1)Å, β= 99.90(1)° [1].

Solid-State Chemistry Material Science Procurement Specification

Electronic Substituent Effects on Reactivity: A Comparative Analysis via Hammett Correlations

The reactivity of aromatic sulfonyl chlorides in nucleophilic substitution reactions is quantitatively correlated with the electronic nature of ring substituents via the Hammett equation. Studies on a series of p-substituted benzenesulfonyl chlorides (including p-H, p-Br, p-NO₂, and p-OCH₃) have established a linear free-energy relationship that allows for the prediction of reaction rates [1]. The presence of the electron-donating methyl group (σ_m = -0.07) and the electron-withdrawing acetamido group (σ_p = 0.00) in CAS 14988-21-7 creates a unique electronic environment at the sulfonyl sulfur. This is distinct from the unsubstituted 4-acetamidobenzenesulfonyl chloride (CAS 121-60-8), which lacks the methyl group, or from analogs where the methyl group is ortho to the sulfonyl chloride, which can induce steric acceleration of substitution as demonstrated in kinetic studies of ortho-alkyl arenesulfonyl chlorides [2].

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

Crystallographic Geometry: A Unique Molecular Scaffold for Receptor Design

Single-crystal X-ray diffraction analysis of 4-acetamido-3-methylbenzene-1-sulfonyl chloride reveals a specific molecular geometry that is distinct from other sulfonyl chlorides. The compound crystallizes in the monoclinic system, space group P 21/c, with unit cell dimensions a = 11.465(1), b = 6.072(1), c = 15.747(1)Å, and β = 99.90(1)° [1]. This precise three-dimensional arrangement, determined by the interplay of the sulfonyl chloride, acetamido, and methyl groups, results in a molecular cleft that is absent in the simpler 4-acetamidobenzenesulfonyl chloride [2]. The unique geometry has been noted to be suitable for synthesizing receptor molecules with a cleft for selective complexation, a feature not replicable with non-methylated or differently substituted analogs [3].

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Predicted Physicochemical Properties: A Guide for Downstream Processing and Formulation

The predicted physicochemical properties of 4-acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) provide a quantitative basis for differentiating it from close analogs in a drug discovery or materials science context. Key predicted properties include a boiling point of 416.3±38.0 °C, a density of 1.411±0.06 g/cm³, and a pKa of 13.76±0.70 . These values differ from those of the 2-methyl isomer (CAS 62374-67-8) and the non-methylated analog (CAS 121-60-8). While direct experimental comparisons are lacking, the predicted differences in boiling point and density are significant and can impact purification methods (e.g., distillation vs. recrystallization) and formulation strategies.

Computational Chemistry ADME Prediction Drug Design

Isotopic Mass and Elemental Composition: A Critical Factor for Mass Spectrometry-Based Applications

The exact monoisotopic mass and elemental composition of 4-acetamido-3-methylbenzene-1-sulfonyl chloride are critical parameters for applications in chemical proteomics and quantitative mass spectrometry. The compound has an exact mass of 247.00700 Da and consists of 9 carbon, 10 hydrogen, 1 chlorine, 1 nitrogen, 3 oxygen, and 1 sulfur atoms [1]. This specific mass and isotopic distribution is distinct from that of its isomer, 4-acetamido-2-methylbenzenesulfonyl chloride (CAS 62374-67-8), which has the same elemental composition but a different arrangement, leading to identical nominal mass but potentially different fragmentation patterns in MS/MS experiments [2]. The precise mass is essential for accurate mass spectrometry-based identification and quantification of sulfonamide products derived from this reagent.

Analytical Chemistry Mass Spectrometry Proteomics

Comparative Purity and Vendor-Supplied Specifications for Reproducible Research

Vendor specifications for 4-acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7) provide a baseline for expected purity and quality. For example, Leyan supplies the compound with a purity of 98% . While direct head-to-head purity comparisons with all analogs are not available, this specification is a critical procurement criterion. A researcher requiring high-purity material for sensitive applications (e.g., kinetic studies or medicinal chemistry) must select a vendor that provides a verifiable purity specification. Substituting with a generic sulfonyl chloride of unknown or lower purity could introduce impurities that inhibit reactions, alter kinetics, or complicate product purification.

Quality Control Analytical Chemistry Reproducibility

Precision Application Scenarios for 4-Acetamido-3-methylbenzene-1-sulfonyl chloride (CAS 14988-21-7)


Synthesis of Regiospecifically Defined Sulfonamide Libraries for Structure-Activity Relationship (SAR) Studies

The unique substitution pattern of CAS 14988-21-7, with its meta-methyl and para-acetamido groups, is essential for constructing sulfonamide libraries where subtle changes in steric and electronic properties are systematically explored. The Hammett-derived reactivity parameters [1] and the defined crystal structure [2] provide a predictable framework for designing SAR campaigns. Using the correct isomer ensures that any observed biological activity can be confidently attributed to the intended structural modification, rather than to an isomeric impurity.

Design and Synthesis of Supramolecular Receptors and Molecular Clefts

The crystallographically determined molecular geometry of CAS 14988-21-7, specifically the cleft formed by the arrangement of its substituents [3], makes it a privileged building block for constructing synthetic receptors and molecular recognition elements. This three-dimensional feature is a direct consequence of the 3-methyl-4-acetamido substitution and is not present in the 2-methyl isomer or the non-methylated analog. Researchers in supramolecular chemistry should procure this specific CAS number to ensure the desired host-guest binding properties are achieved.

Preparation of Activity-Based Probes (ABPs) for Chemical Proteomics

In chemical proteomics, sulfonyl chlorides are used to covalently modify active-site residues of enzymes. The exact mass of 247.00700 Da for CAS 14988-21-7 [4] is a critical parameter for downstream mass spectrometry analysis. Using a different isomer would result in a probe with an identical nominal mass but a different fragmentation pattern, potentially confounding target identification. Procurement of the correct compound, with a verified purity specification , is non-negotiable for generating reliable and interpretable proteomics data.

Development of Robust Synthetic Routes Requiring Predictable Physicochemical Properties

For process chemists, the predicted boiling point (416.3±38.0°C) and density (1.411±0.06 g/cm³) of CAS 14988-21-7 provide essential data for designing purification protocols (e.g., distillation, crystallization) and for assessing the feasibility of large-scale reactions. Substituting with an analog of unknown or different physicochemical properties would introduce significant risk and require additional, costly process development work. The defined melting point of 159°C also serves as a simple, yet powerful, quality control check upon receipt of material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetamido-3-methylbenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.